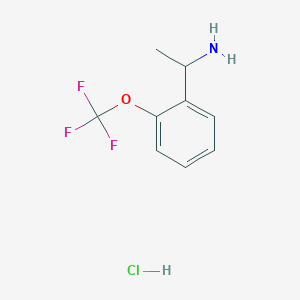

1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl

Description

1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl is a halogenated phenethylamine derivative where a trifluoromethoxy (-OCF₃) group is substituted at the ortho (2-) position of the phenyl ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility.

Properties

IUPAC Name |

1-[2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12;/h2-6H,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMFYUXGADRZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethoxy)phenyl)ethanamine hydrochloride typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding amine. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethoxy)phenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Primary amine.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Trifluoromethoxy)phenyl)ethanamine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of novel antidepressant and anxiolytic drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross biological membranes more easily. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Key Findings and Implications

Substituent Position : Para-trifluoromethoxy analogs exhibit higher σ-receptor affinity than ortho isomers, likely due to steric and electronic effects .

Halogen Type : Trifluoromethoxy (-OCF₃) groups provide superior receptor selectivity compared to chloro or fluoro substituents, attributed to their strong electron-withdrawing effects .

Salt Forms: Hydrochloride salts improve bioavailability; non-salt forms (e.g., 2-(4-(Trifluoromethoxy)phenyl)ethanamine) are less stable in physiological conditions .

Biological Activity

1-(2-(Trifluoromethoxy)phenyl)ethanamine hydrochloride is a compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl is C9H12ClF3NO, and it has a molecular weight of approximately 241.64 g/mol. The trifluoromethoxy group enhances its lipophilicity, allowing for better membrane permeability and interaction with biological targets.

This compound primarily acts as a 5-HT3 receptor antagonist , which plays a crucial role in antiemetic therapy. By blocking serotonin's action at these receptors, it helps prevent nausea and vomiting associated with various conditions, including chemotherapy-induced nausea.

Key Mechanisms:

- Receptor Interaction: The trifluoromethoxy group contributes to the compound's affinity for serotonin receptors, modulating neurotransmitter release.

- Biological Membrane Permeability: The lipophilic nature of the trifluoromethoxy group facilitates crossing biological membranes, enhancing its bioavailability.

Biological Activities

This compound exhibits several biological activities:

- Antiemetic Effects: Proven efficacy in reducing nausea and vomiting through serotonin receptor antagonism.

- Potential Antidepressant Properties: Research indicates that compounds with similar structures may have antidepressant effects, making this compound a candidate for further investigation in this area.

- Neurochemical Effects: Studies suggest interactions with other neurotransmitter systems, potentially influencing mood and behavior .

Table 1: Summary of Biological Activities

Case Study: Antiemetic Efficacy

A study conducted on animal models demonstrated that this compound significantly reduced vomiting episodes induced by cisplatin treatment. The results indicated a strong correlation between receptor binding affinity and antiemetic effectiveness, reinforcing its potential therapeutic use in clinical settings.

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies: Investigating the detailed pathways through which this compound exerts its effects on serotonin and other neurotransmitter systems.

- Clinical Trials: Evaluating safety and efficacy in human subjects for conditions such as chemotherapy-induced nausea and depression.

- Structural Modifications: Synthesizing analogs to enhance potency and selectivity for specific receptors.

Q & A

Q. What are the recommended synthetic routes for 1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl, and how do they vary in scalability and purity?

- Methodological Answer : Synthesis typically involves sequential functionalization of a phenyl ring. A common approach includes:

Nitration/Halogenation : Introducing reactive groups (e.g., nitro or halogen) at the ortho position of a phenyl precursor.

Trifluoromethoxy Introduction : Using fluorination agents like HF-pyridine or trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) .

Amination : Reduction of nitro groups or nucleophilic substitution to introduce the ethanamine moiety.

HCl Salt Formation : Reaction with hydrochloric acid to stabilize the compound.

Industrial-scale methods may prioritize cost-effective nitration/fluorination, while lab-scale synthesis might employ chiral resolution (e.g., asymmetric catalysis) for enantiopure products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity (e.g., δ ~4.2 ppm for NH groups) .

- LCMS/HPLC : Verify molecular weight (e.g., [M+H] ~236) and enantiomeric purity using chiral columns .

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl, F percentages).

- X-ray Crystallography : Resolves crystal structure and hydrogen bonding in the HCl salt form .

Q. How should researchers handle stability and storage of this compound under laboratory conditions?

- Methodological Answer :

- Storage : In airtight, light-resistant containers at -20°C to prevent hydrolysis of the trifluoromethoxy group.

- Stability Tests : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) assess susceptibility to moisture and oxidation .

Advanced Research Questions

Q. What is the impact of trifluoromethoxy substitution position (ortho vs. para) on receptor binding affinity?

- Methodological Answer : Comparative studies using radioligand assays (e.g., σ-receptor binding) show:

Q. What strategies are effective for resolving enantiomers of this compound?

- Methodological Answer :

- Chiral Chromatography : Use of amylose- or cellulose-based columns with hexane:isopropanol gradients .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .

- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during amination .

Q. How does metabolic stability of this compound compare to analogs with methylthio or chloro substituents?

- Methodological Answer :

- In Vitro Metabolism : Liver microsome assays (human/rat) quantify CYP450-mediated degradation.

- Key Findings :

- Trifluoromethoxy : Half-life (t) = 120 min (enhanced stability due to fluorine’s electron-withdrawing effect).

- Methylthio : t = 45 min (sulfur oxidation accelerates metabolism).

- Chloro : t = 90 min (moderate stability) .

Q. What structural modifications could improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

- Methodological Answer :

- Lipophilicity Optimization : LogP values >2 (measured via shake-flask method) correlate with BBB permeability.

- Pro-drug Strategies : Esterification of the amine group (e.g., pivaloyloxymethyl) enhances passive diffusion, with enzymatic cleavage restoring activity .

- Comparative Data :

| Modification | LogP | BBB Permeability (P) |

|---|---|---|

| Parent Compound | 1.8 | 2.1 × 10 cm/s |

| Pro-drug (ester) | 3.2 | 8.5 × 10 cm/s |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.